10-Aminocamptothecin

Descripción general

Descripción

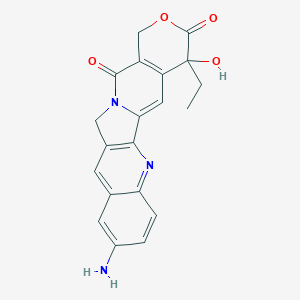

Camptothecin, 10-amino- is a derivative of camptothecin, a quinoline alkaloid originally isolated from the Chinese tree Camptotheca acuminata . Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit the enzyme DNA topoisomerase I . This inhibition leads to the interruption of DNA replication and transcription, ultimately causing cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of camptothecin, 10-amino- typically involves the nitration and reduction of the parent camptothecin molecule . One common method includes the nitration of camptothecin to form 10-nitrocamptothecin, followed by reduction to yield 10-amino-camptothecin . The reaction conditions often involve the use of nitric acid for nitration and a reducing agent such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of camptothecin and its derivatives often relies on semi-synthetic approaches due to the limited natural supply of camptothecin . These methods involve the extraction of camptothecin from natural sources, followed by chemical modifications to produce derivatives like 10-amino-camptothecin . Biotechnological approaches, such as the use of cell suspensions and endophytic fungi, are also being explored to increase the yield of camptothecin .

Análisis De Reacciones Químicas

Types of Reactions

Camptothecin, 10-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Substitution: Substitution reactions can be carried out using various nucleophiles to modify the camptothecin scaffold.

Major Products

The major products formed from these reactions include various camptothecin derivatives such as 10-hydroxycamptothecin, irinotecan, and topotecan .

Aplicaciones Científicas De Investigación

Camptothecin, 10-amino- has a wide range of scientific research applications:

Mecanismo De Acción

Camptothecin, 10-amino- exerts its effects by binding to the DNA topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands . This leads to the accumulation of DNA breaks, ultimately causing apoptosis (programmed cell death) . The primary molecular target is DNA topoisomerase I, and the pathway involved includes the formation of a ternary complex with the enzyme and DNA .

Comparación Con Compuestos Similares

Camptothecin, 10-amino- is unique among camptothecin derivatives due to its specific modifications at the 10th position. Similar compounds include:

10-hydroxycamptothecin: Known for its enhanced water solubility and anticancer activity.

Irinotecan: A semi-synthetic derivative used in the treatment of colorectal cancer.

Topotecan: Another derivative used in the treatment of ovarian and small cell lung cancers.

Compared to these compounds, camptothecin, 10-amino- offers unique properties that make it a valuable tool in both research and clinical settings .

Propiedades

IUPAC Name |

7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUMBZAHAKPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908842 | |

| Record name | 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104195-62-2 | |

| Record name | 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 9-amino-4-ethyl-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.